5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C14H10N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid primarily targets specific enzymes or receptors involved in inflammatory pathways. These targets often include cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins .
Mode of Action
The compound interacts with its targets by binding to the active sites of COX enzymes, inhibiting their activity. This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain . The binding is typically competitive, meaning the compound competes with the natural substrate of the enzyme.
Biochemical Pathways
By inhibiting COX enzymes, this compound affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which are involved in inflammation, fever, and pain responses . The downstream effect is a reduction in these inflammatory mediators, leading to anti-inflammatory and analgesic effects.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed well in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties influence its bioavailability, which is the proportion of the drug that enters the circulation and can exert its effects.
Result of Action
At the molecular level, the inhibition of COX enzymes leads to decreased synthesis of pro-inflammatory mediators. At the cellular level, this results in reduced inflammation, pain, and fever. The compound’s action can also lead to a decrease in the recruitment of inflammatory cells to sites of injury or infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or dietary components can alter its absorption and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in substitution reactions, particularly at the pyrazole ring or the naphthalene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
- 5-Naphthalen-1-yl-1H-pyrazole-3-carboxylic acid
- 5-Naphthalen-2-yl-2H-pyrazole-3-carboxylic acid
- 5-Naphthalen-2-yl-1H-pyrazole-4-carboxylic acid
Uniqueness: 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMUXXNJOLCBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354569 | |
Record name | 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164295-94-7 | |
Record name | 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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